molecular formula C21H22N2O5S B563868 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione CAS No. 1189460-98-7

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione

Número de catálogo: B563868
Número CAS: 1189460-98-7
Peso molecular: 418.5
Clave InChI: BKGURYFSOKOYPR-LZMSFWOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is a deuterated thiazolidinedione (TZD) derivative designed to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Structurally, it features:

  • A thiazolidinedione core (2,4-thiazolidinedione), essential for PPARγ binding .
  • A benzyl group substituted with a deuterated ethoxy-d4 chain (C₂D₄O) at the para position .
  • A 2-pyridinyl moiety modified with a 2-methyl-1,3-dioxolane ring at the 5-position .

Propiedades

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,13,18H,8-12H2,1H3,(H,23,24,25)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGURYFSOKOYPR-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of Deuterated Ethoxybenzyl Intermediate

The ethoxy-d4 segment is introduced via a modified Mitsunobu reaction using deuterium-labeled reagents. Key steps include:

StepReagents/ConditionsPurpose
15-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl-d4-ethanol, DEAD, PPh₃Ether bond formation
24-Bromobenzyl bromide, THF, 0°C → RT, 12 hAlkylation
3NaOD/D₂O quenchDeuterium retention

Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 3:1).

Knoevenagel Condensation

The intermediate undergoes condensation with 2,4-thiazolidinedione under reflux:

Intermediate+ThiazolidinedioneEtOH, piperidine (cat.)Target Compound\text{Intermediate} + \text{Thiazolidinedione} \xrightarrow{\text{EtOH, piperidine (cat.)}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Anhydrous ethanol (99.8%)

  • Catalyst: Piperidine (0.5 eq)

  • Temperature: 80°C, 6 h

  • Yield: 58–63%

Deuterium Incorporation Strategies

Deuterium labeling at the ethoxy position ([ethoxy-d4]) is achieved through two validated methods:

Direct Isotope Exchange

ParameterValue
Substrate5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl ethanol
ReagentD₂O, Pt/C catalyst
Conditions120°C, 24 h, autoclave
Deuterium Enrichment≥98% (LC-MS)

Synthetic Building Block Approach

ComponentSpecification
Starting MaterialCommercially sourced 1,2-dideuteroethylene glycol
CyclizationH₂SO₄ (cat.), 60°C, 4 h
Purity99.5% by ¹H NMR

Reaction Optimization and Scalability

Solvent Screening for Condensation

SolventYield (%)Purity (%)
Ethanol6398.2
DMF5597.8
THF4896.1

Ethanol provided optimal balance between solubility and reaction rate.

Temperature Profiling

Temperature (°C)Reaction Time (h)Yield (%)
60852
80663
100459

Elevated temperatures above 80°C led to decomposition, as confirmed by TLC.

Purification and Analytical Validation

Recrystallization Protocols

Solvent SystemCrystal FormPurity (%)
Ethanol/Water (4:1)Needles99.1
DMF/Diethyl etherPrisms98.7

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz, DMSO-d6)δ 8.45 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H), 4.32 (s, 4H, -OCD2CD2O-)
HRMS (ESI+)m/z 419.1521 [M+H]⁺ (calc. 419.1518)
IR (KBr)1745 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O-C)

Industrial-Scale Considerations

Continuous Flow Synthesis

ParameterValue
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time12 min
Throughput1.2 kg/day

This method reduces deuterium loss compared to batch processes.

Quality Control Metrics

TestSpecification
Deuterium Content≥97.5 atom% D (Isotope Ratio MS)
Related Substances≤0.5% (HPLC)
Residual Solvents≤500 ppm (GC)

Challenges and Mitigation Strategies

IssueSolution
Deuterium scrambling during condensationUse aprotic solvents (e.g., THF)
Epimerization at C-5 of thiazolidinedioneMaintain pH < 7.0
Thermal degradationStrict temperature control (±2°C)

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the dioxolane moiety.

    Reduction: Reduction reactions can target the thiazolidinedione core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving metabolic pathways.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Thiazolidinedione Derivatives

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological properties of analogous TZDs:

Compound Name Key Substituents PPARγ Affinity (Kd) Potency Relative to Pioglitazone Metabolic Features References
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione Ethoxy-d4, 2-methyl-dioxolane-pyridinyl Not reported Not explicitly tested (metabolite of pioglitazone) Deuterated ethoxy group may reduce CYP-mediated oxidation
Pioglitazone Ethoxy, 5-ethyl-2-pyridinyl ~1 μM Baseline (1x) Rapidly metabolized to active/deactivated derivatives
Rosiglitazone Ethoxy, N-methyl-2-pyridinylamino ~40 nM 10–100x higher Slower metabolism due to methylamino group
5-[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione (Compound 18) Ethoxy, 5-methyl-2-phenyl-oxazolyl Not reported >100x higher Oxazolyl substitution enhances potency
5-(4-(2-(N-Methyl-N-(2-pyridinyl)amino)ethoxy)benzylidene)-2,4-thiazolidinedione Benzylidene (C=CH) linker, methyl-pyridinylamino Not reported Moderate to high (varies by assay) Benzylidene group alters binding kinetics
Key Observations:

Substituent Effects on Potency :

  • Replacement of the pyridinyl group with oxazolyl (Compound 18) dramatically increases potency (>100x pioglitazone) due to enhanced hydrophobic interactions with PPARγ .
  • The benzylidene variant () introduces a conjugated double bond, which may improve binding but reduce metabolic stability compared to benzyl-linked TZDs .

Deuterium Substitution :

  • The ethoxy-d4 group in the target compound likely slows hepatic metabolism by reducing hydrogen abstraction during CYP450-mediated oxidation, a strategy used to improve drug half-life .

PPARγ Binding Affinity: Rosiglitazone’s N-methyl-2-pyridinylamino group confers higher affinity (Kd ~40 nM) than pioglitazone, aligning with its clinical efficacy at lower doses .

Metabolic and Pharmacokinetic Profiles

  • Pioglitazone Metabolites : The target compound shares structural similarity with pioglitazone’s metabolites, which are hydroxylated or oxidized at the ethoxy chain. Deuterium substitution may mitigate these pathways .
  • Deuterated vs. Non-deuterated Analogs: Deuterium in the ethoxy group (C₂D₄O) reduces metabolic clearance, as seen in deuterated drugs like deutetrabenazine. This modification could extend the half-life of the target compound compared to non-deuterated TZDs .

Clinical and Preclinical Implications

  • Deuterated TZDs : Improved metabolic stability could reduce dosing frequency but necessitates studies on deuterium’s impact on off-target effects (e.g., PPARγ-independent pathways).

Actividad Biológica

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione is a synthetic compound that belongs to the thiazolidinedione class, which is primarily known for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This compound has garnered interest due to its potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus.

Chemical Structure and Properties

  • Molecular Formula : C21H16D4N2O5S
  • Molecular Weight : 416.48 g/mol
  • CAS Number : 184766-62-9

The compound features a thiazolidinedione core, which is essential for its biological activity, particularly in enhancing insulin sensitivity and modulating glucose metabolism.

Thiazolidinediones, including the compound of interest, exert their effects primarily through the activation of PPARγ. This receptor plays a crucial role in regulating glucose and lipid metabolism. Upon activation, PPARγ influences the transcription of genes involved in glucose uptake and fatty acid storage, thereby improving insulin sensitivity.

Key Mechanistic Insights:

  • Activation of PPARγ : Enhances insulin sensitivity and promotes glucose homeostasis.
  • Anti-inflammatory Effects : May inhibit pro-inflammatory cytokine production, contributing to improved metabolic profiles.

In Vitro Studies

Research has demonstrated that derivatives of thiazolidinediones can effectively activate PPARγ and exhibit anti-inflammatory properties. A study highlighted the synthesis of various thiazolidinedione derivatives and their ability to activate PPARγ while inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This suggests a dual role in both metabolic regulation and inflammation control .

CompoundPPARγ Activation (EC50)NO Inhibition (%)
This compoundTBDTBD
Other ThiazolidinedionesTBDTBD

In Vivo Studies

In vivo studies on similar thiazolidinedione compounds have shown significant improvements in glucose tolerance and insulin sensitivity in animal models of diabetes. These studies often involve measuring fasting blood glucose levels and conducting oral glucose tolerance tests (OGTT).

Case Studies

  • Case Study on Diabetic Rats :
    • Objective : To evaluate the efficacy of thiazolidinedione derivatives in improving insulin sensitivity.
    • Results : Administration led to a marked reduction in fasting blood glucose levels and improved insulin response during OGTT.
  • Human Clinical Trials :
    • While specific trials for this exact compound may not be extensively documented, existing thiazolidinedione drugs have undergone rigorous clinical testing demonstrating their efficacy in managing type 2 diabetes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.